Clavukerin A

Catalog No.
S643887
CAS No.
M.F
C12H18
M. Wt
162.27 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clavukerin A

Product Name

Clavukerin A

IUPAC Name

(8S,8aS)-3,8-dimethyl-1,2,6,7,8,8a-hexahydroazulene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h4,6,9,12H,3,5,7-8H2,1-2H3/t9-,12-/m0/s1

InChI Key

WLTLKQLUBPNLAM-CABZTGNLSA-N

Synonyms

(-)-(S,S)-clavukerin A, clavukerin A

Canonical SMILES

CC1CCC=CC2=C(CCC12)C

Isomeric SMILES

C[C@H]1CCC=CC2=C(CC[C@@H]12)C

Clavukerin A is a natural product found in Heteroxenia and Clavularia koellikeri with data available.

Clavukerin A is a naturally occurring compound classified as a trisnorsesquiterpene, derived from marine sources, specifically certain species of the genus Clavularia. This compound is characterized by its unique carbon skeleton and specific stereochemistry, contributing to its biological activity and potential therapeutic applications. Clavukerin A has garnered interest due to its structural complexity and the intriguing properties it exhibits, which may be leveraged in pharmaceutical development.

The chemical structure of Clavukerin A allows for various reactions that are pivotal in its synthesis and modification. Key reactions include:

  • Ring-Closing Metathesis: This reaction has been employed in the enantioselective synthesis of Clavukerin A, facilitating the formation of cyclic structures essential for its activity .
  • Gold(I)-Catalyzed Cycloisomerization: This method has been utilized to achieve a formal synthesis of racemic Clavukerin A, showcasing the versatility of gold catalysts in organic synthesis .
  • Intramolecular Julia Coupling: This reaction type has been applied to construct the core framework of Clavukerin A from simpler precursors, highlighting the importance of strategic bond formation in synthetic pathways .

Clavukerin A exhibits notable biological activities, particularly antimicrobial and anti-inflammatory properties. Studies have indicated that this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in drug development. Additionally, its anti-inflammatory effects suggest potential applications in treating conditions characterized by excessive inflammation.

The synthesis of Clavukerin A has been approached through several methodologies:

  • Enantioselective Total Synthesis: Researchers have developed efficient synthetic routes that emphasize stereochemical control, resulting in high yields of Clavukerin A while minimizing unwanted byproducts .
  • Gold(I)-Catalyzed Reactions: The use of gold(I) catalysts has proven effective in synthesizing Clavukerin A through cycloisomerization techniques, demonstrating a modern approach to constructing complex molecules .
  • Intramolecular Reactions: Various intramolecular reactions, such as Julia coupling and sulfone ester cyclization, have been employed to create the necessary ring structures within Clavukerin A's molecular framework .

Clavukerin A's unique properties suggest several potential applications:

  • Pharmaceutical Development: Its antimicrobial and anti-inflammatory activities position it as a candidate for new drug formulations.
  • Natural Product Research: As a marine-derived compound, Clavukerin A contributes to the exploration of natural products for therapeutic uses.

Interaction studies involving Clavukerin A have focused on its mechanisms of action against microbial targets. Preliminary findings suggest that it may disrupt cellular processes in bacteria and fungi, leading to growth inhibition. Further research is needed to elucidate specific interaction pathways and confirm its efficacy in clinical settings.

Clavukerin A shares structural and functional similarities with other compounds within the trisnorsesquiterpene family. Notable similar compounds include:

  • Isoclavukerin A: An epimer of Clavukerin A that may exhibit different biological activities due to variations in stereochemistry.
  • Trinorguaiane Sesquiterpenes: This class includes various compounds with similar carbon frameworks but differing functional groups that influence their biological properties.

Comparison Table

CompoundStructural FeaturesBiological ActivityUnique Properties
Clavukerin ATrisnorsesquiterpeneAntimicrobial, anti-inflammatoryMarine-derived
Isoclavukerin AEpimeric form of Clavukerin APotentially different activitySimilar framework, different stereochemistry
TrinorguaianeRelated carbon skeletonVaries widelyDiverse functional groups

Clavukerin A stands out due to its specific marine origin and unique combination of biological activities, making it a significant subject for future research within natural product chemistry.

XLogP3

3.3

Dates

Last modified: 07-20-2023

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